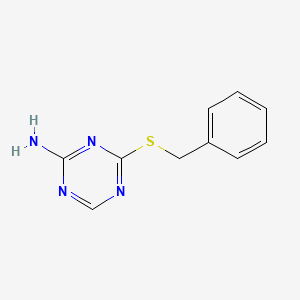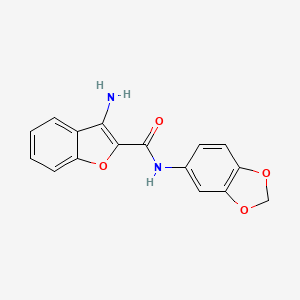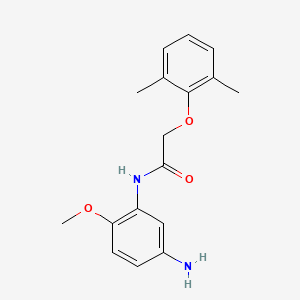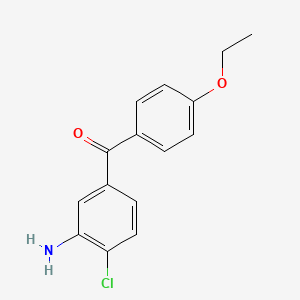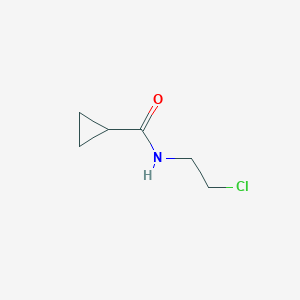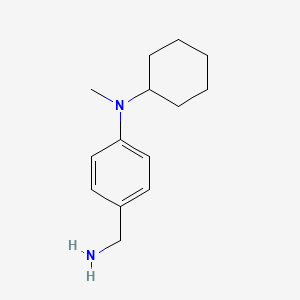
4-(aminomethyl)-N-cyclohexyl-N-methylaniline
Overview
Description
The compound “4-(aminomethyl)-N-cyclohexyl-N-methylaniline” is an organic compound containing an aniline group (a benzene ring attached to an amine), a cyclohexyl group (a six-membered carbon ring), and a methylamine group (an amine with one hydrogen replaced by a methyl group). These functional groups suggest that this compound could participate in reactions typical of amines and aromatic compounds .
Molecular Structure Analysis
The molecular structure of “4-(aminomethyl)-N-cyclohexyl-N-methylaniline” would likely show the aromatic aniline group, the cyclohexyl group, and the methylamine group connected through carbon-nitrogen bonds. The exact structure would depend on the specific arrangement and orientation of these groups .
Chemical Reactions Analysis
Amines, including “4-(aminomethyl)-N-cyclohexyl-N-methylaniline”, can participate in a variety of chemical reactions. They can act as nucleophiles in substitution reactions, or as bases in acid-base reactions . The presence of the aromatic aniline group could also allow for electrophilic aromatic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(aminomethyl)-N-cyclohexyl-N-methylaniline” would depend on its molecular structure. Amines generally have higher boiling points than similar-sized molecules due to their ability to form hydrogen bonds . The presence of the aromatic ring could also influence properties such as solubility and stability .
Scientific Research Applications
Biological Methylation and Sulfur-containing Amino Acids
Methionine, a sulfur-containing amino acid, plays a crucial role in the initiation of protein synthesis in eukaryotic cells and is involved in methylation reactions as a donor of methyl groups through S-adenosylmethionine (SAM). SAM is versatile, participating in various biochemical pathways, including the donation of methylene, amino, ribosyl, and aminopropyl groups. This demonstrates the fundamental role of methylation in biological systems, highlighting the importance of methyl groups in chemical biology (Fontecave, Atta, & Mulliez, 2004).
Biosynthesis of Unusual Amino Acids
Research into the biosynthesis of unusual amino acids like 4-methylproline in cyanobacteria has shed light on the enzymatic processes and genetic underpinnings required for their production. This work involves the identification and characterization of specific genes and enzymes, offering insights into natural product synthesis and potential applications in biotechnology and drug discovery (Luesch et al., 2003).
Hydrogen Bonding in Organic Compounds
Studies on hydrogen bonding in organic compounds, such as anticonvulsant enaminones, provide foundational knowledge on molecular interactions that influence the structure, stability, and reactivity of molecules. Understanding these interactions is crucial for designing new pharmaceuticals and materials with tailored properties (Kubicki, Bassyouni, & Codding, 2000).
Corrosion Inhibition
The synthesis and study of Schiff base derivatives containing pyridine rings have been explored for their corrosion inhibition properties on metals. Such research is vital for developing new materials that protect against corrosion, extending the lifespan of metal structures and components in various industrial applications (Ji et al., 2016).
Future Directions
properties
IUPAC Name |
4-(aminomethyl)-N-cyclohexyl-N-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-16(13-5-3-2-4-6-13)14-9-7-12(11-15)8-10-14/h7-10,13H,2-6,11,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYVQVJAAHBBROI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C2=CC=C(C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(aminomethyl)-N-cyclohexyl-N-methylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



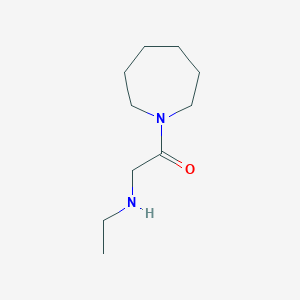
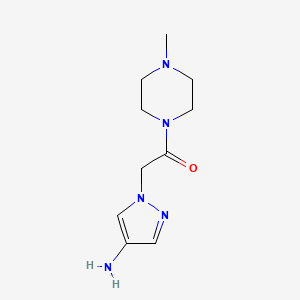
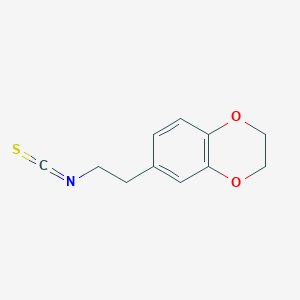
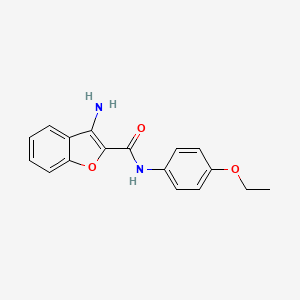
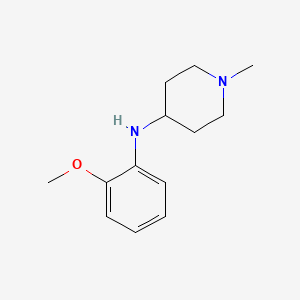
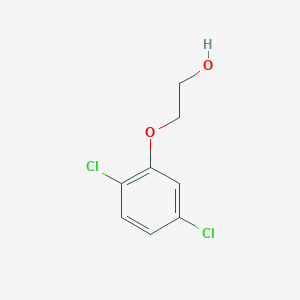
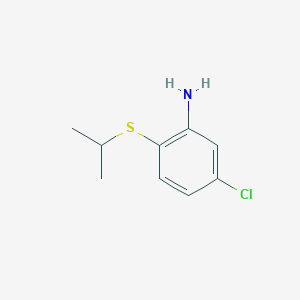
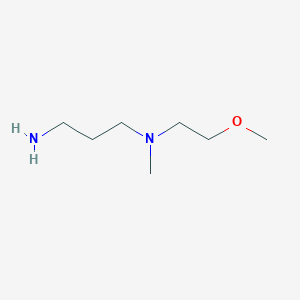
![2-{[4-(Propan-2-yl)phenyl]amino}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B1517038.png)
